4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzenesulfonamide Core:
Introduction of the Cyclopentylamino Group: This step involves the reaction of cyclopentylamine with a suitable intermediate to introduce the cyclopentylamino group.
Attachment of the Methylpiperidinyl Group: This step involves the reaction of 1-methylpiperidine with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The core structure of the compound, known for its diverse biological activities.
Cyclopentylamine: A component of the compound, known for its use in the synthesis of pharmaceuticals.
1-Methylpiperidine: Another component of the compound, used in the synthesis of various organic compounds.
Uniqueness
4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that are not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide, a sulfonamide derivative, exhibits a complex structure that combines various functional groups, including an amine, a piperidine ring, and a sulfonamide moiety. This unique combination positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.
- Molecular Formula : C18H29N3O2S
- Molecular Weight : 351.51 g/mol
- CAS Number : 1336912-20-9
The compound's structure includes a cyclopentylamino group attached to a benzenesulfonamide core, which is crucial for its biological interactions.
Biological Activity
Research indicates that compounds with similar structures to this compound may exhibit significant biological activities. These activities can include:
- Antimicrobial effects : Some sulfonamide derivatives are known for their antibacterial properties.
- Anticancer potential : Certain analogs have shown promise in inhibiting tumor growth.
- Neuropharmacological effects : The piperidine ring suggests possible interactions with neurotransmitter systems.
The specific mechanisms through which this compound exerts its effects are not fully elucidated. However, potential mechanisms may include:
- Enzyme Inhibition : Similar compounds often act by inhibiting key enzymes involved in bacterial synthesis or cancer cell proliferation.
- Receptor Modulation : The piperidine component may allow the compound to interact with neurotransmitter receptors, influencing neurological pathways.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide | C16H24N3O2S | Lacks cyclopentyl group; simpler structure |
N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide | C18H28N3O2S | Dimethyl substitution; different activity profile |
4-[2-(cyclohexylamino)methyl]benzenesulfonamide | C18H29N3O2S | Cyclohexyl instead of cyclopentyl; potential differences in solubility and activity |
The distinct combination of functional groups in this compound may confer unique biological activities not found in other similar compounds.
Case Study 1: Antibacterial Activity
A study investigating the antibacterial properties of sulfonamide derivatives found that compounds similar to this compound demonstrated significant inhibition against various bacterial strains. The study highlighted the importance of the sulfonamide moiety in enhancing antibacterial efficacy.
Case Study 2: Neuropharmacological Effects
Research on piperidine-based compounds has indicated their potential as modulators of neurotransmitter receptors. A specific investigation into the effects of piperidine derivatives on serotonin receptors suggested that modifications in the side chains could enhance receptor affinity and selectivity.
Future Directions
Further studies are warranted to explore the full therapeutic potential of this compound. Key areas for future research include:
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Mechanistic studies to elucidate specific pathways affected by the compound.
- Development of analogs to optimize biological activity and reduce side effects.
Properties
Molecular Formula |
C18H29N3O2S |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-[(cyclopentylamino)methyl]-N-(1-methylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29N3O2S/c1-21-12-10-17(11-13-21)20-24(22,23)18-8-6-15(7-9-18)14-19-16-4-2-3-5-16/h6-9,16-17,19-20H,2-5,10-14H2,1H3 |
InChI Key |
QTTCLMAEQZSAPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
Origin of Product |
United States |
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